molecular formula C6H12O5 B013492 1,5-Anhydro-D-glucitol CAS No. 154-58-5

1,5-Anhydro-D-glucitol

Cat. No. B013492
CAS RN: 154-58-5
M. Wt: 164.16 g/mol
InChI Key: MPCAJMNYNOGXPB-SLPGGIOYSA-N
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Description

1,5-Anhydro-D-glucitol (1,5-AG) is a novel biomarker used to assess short-term glycemic status and postprandial hyperglycemia. It plays a crucial role in monitoring blood glucose fluctuations, especially in individuals with diabetes mellitus (DM) .


Synthesis Analysis

1,5-AG can be synthesized using a fully enzymatic method that involves pyranose oxidase (PROD), glucokinase, and an ATP-regenerating system . This method allows accurate measurement of 1,5-AG levels in serum.


Molecular Structure Analysis

The molecular structure of 1,5-AG consists of a cyclic sugar backbone with an anhydroglucose configuration. It lacks a hydroxyl group at the C-1 position, which distinguishes it from regular glucose .


Chemical Reactions Analysis

1,5-AG interacts with enzymes involved in carbohydrate metabolism. It inhibits disaccharidases and affects postprandial blood glucose levels. Further studies are needed to explore its precise interactions and metabolic fate .

Scientific Research Applications

  • Diabetes Diagnosis and Management :

    • 1,5-AG serves as a marker for diagnosing diabetes due to its linear relationship with trehalase activity inhibition (Tazoe et al., 2001).
    • It's useful for monitoring daily glycemic excursions in well-controlled non-insulin-dependent diabetes mellitus (NIDDM) (Kishimoto et al., 1995).
    • Plasma 1,5-AG levels are reduced in diabetic patients, particularly in those with type 1 diabetes mellitus, and their recovery is delayed after improved glycemic control (Yamanouchi et al., 1987).
  • Metabolic Syndrome and Hyperglycemia :

    • Dietary 1,5-AG effectively regulates blood glucose levels in hyperglycemia, potentially preventing the progression of hyperglycemia and metabolic syndrome (Kato et al., 2013).
  • Techniques for Measurement and Analysis :

    • A simple enzymatic method for determining 1,5-AG in plasma offers a cost-effective and efficient alternative to gas-liquid chromatographic methods (Yabuuchi et al., 1989).
  • Gestational Diabetes :

    • Serum 1,5-AG is a poor predictor of gestational diabetes or gestational impaired glucose tolerance in pregnant women with risk factors (Tam et al., 2001).
  • Liver Cirrhosis :

    • Serum 1,5-AG levels are significantly lower in liver cirrhotic patients, indicating altered glycemic control and possibly altered hepatic function (Yamagishi & Ohta, 1998).
  • Cardiovascular Disease :

    • 1,5-AG levels are associated with cardiovascular disease prevalence and can predict cardiovascular events (Ikeda & Hiroi, 2019).
  • Other Applications :

    • In the renal system, 1,5-AG uptake is Na+-dependent and is inhibited by D-glucose, D-mannose, and methyl-alpha-D-glucoside, suggesting a role in glycemic control (Saito et al., 1996).
    • An enzyme from Pseudomonas sp. NK-85001 can oxidize 1,5-AG, potentially useful for clinical sample analysis due to its strict substrate specificity (Nakamura et al., 1986).
    • A study on synthesizing isotopically labeled 1,5-AG offers insights into studying its metabolism and transport (Funabashi & Yoshioka, 1984).

properties

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893389, DTXSID60893379
Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-D-glucitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,5-Anhydro-D-glucitol

CAS RN

154-58-5, 40026-07-1
Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-glucitol
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Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-D-glucitol
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Record name 1,5-anhydro-D-glucitol
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Record name 1,5-ANHYDRO-D-GLUCITOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-ANHYDRO-GLUCITOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,900
Citations
N Ikeda, H Hara, Y Hiroi - Journal of Cardiology, 2014 - Elsevier
Background The relationship between hemoglobin A1c (HbA1c) levels and coronary artery disease (CAD) has previously been confirmed. Serum 1,5-anhydro-d-glucitol (1,5-AG) levels …
Number of citations: 27 www.sciencedirect.com
T Yamanouchi, S Minoda, M Yabuuchi, Y Akanuma… - Diabetes, 1989 - Am Diabetes Assoc
To elucidate the value of using plasma 1,5-anhydro-D-glucitol (AG) as a marker of glycemic control in diabetic patients, the relationship between the plasma concentration of AG and …
Number of citations: 184 diabetesjournals.org
M Kishimoto, Y Yamasaki, M Kubota, K Arai… - Diabetes …, 1995 - Am Diabetes Assoc
OBJECTIVE To evaluate the usefulness of plasma 1,5-anhydro-D-glucitol (1,5-AG) as a possible marker for daily glycemic excursion, we measured plasma 1,5-AG, HbA 1c , fasting …
Number of citations: 116 diabetesjournals.org
Y Akanuma, M Morita, N Fukuzawa, T Yamanouchi… - Diabetologia, 1988 - Springer
The urinary excretion of 1,5-anhydro-D-glucitol, a pyranoid polyol, in humans was studied. The plasma of nondiabetic human subjects contained high concentrations of this polyol (>110 …
Number of citations: 117 link.springer.com
K Sydow, C Wiedfeld, F Musshoff, B Madea… - Forensic science …, 2018 - Elsevier
Because of the lack of characteristic morphological findings post mortem diagnosis of diabetes mellitus and identification of diabetic coma can be complicated. 1,5-Anhydroglucitol (1,5-…
Number of citations: 8 www.sciencedirect.com
N Ikeda, H Hara, Y Hiroi - International Heart Journal, 2015 - jstage.jst.go.jp
Increasing evidence has indicated that postprandial hyperglycemia affects coronary artery disease (CAD). The serum 1, 5-anhydro-d-glucitol (1, 5-AG) value is a useful clinical marker to …
Number of citations: 17 www.jstage.jst.go.jp
Y Fukumura, S Tajima, S Oshitani, Y Ushijima… - Clinical …, 1994 - academic.oup.com
We have developed a fully enzymatic method to measure 1,5 anhydro-D-glucitol (1,5-AG) in serum through use of pyranose oxidase (PROD: EC 1.1.3.10), glucokinase (EC 2.7.1.2), and …
Number of citations: 91 academic.oup.com
E Pitkänen - Scandinavian Journal of Clinical and Laboratory …, 1990 - Taylor & Francis
1,5-Anhydroglucitol is a six-carbon chain monosaccharide in C 1 -chair conformation with an oxygen ring in pyran position. The compound is a component of normal human blood serum…
Number of citations: 37 www.tandfonline.com
M Dworacka, H Winiarska - Disease markers, 2005 - content.iospress.com
Aim: Recent data have suggested that effective control of postprandial blood glucose can reduce the risk of macroangiopathic complications of diabetes, especially cardiovascular risk. 1…
Number of citations: 57 content.iospress.com
M Suzuki, H Mizuno, Y Akanuma… - The Journal of …, 1994 - academic.oup.com
A pyranoid polyol, 1,5-anhydroglucitol (AG), generally occurs in the human body as a humoral component. The plasma AG concentration in healthy individuals is maintained at a …
Number of citations: 10 academic.oup.com

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